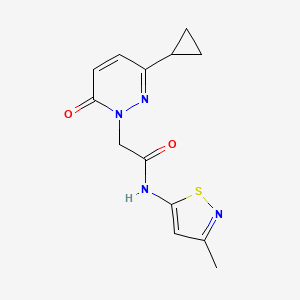

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

CAS No.: 2034424-46-7

Cat. No.: VC4984772

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034424-46-7 |

|---|---|

| Molecular Formula | C13H14N4O2S |

| Molecular Weight | 290.34 |

| IUPAC Name | 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18) |

| Standard InChI Key | TYPXPSPJWDCSSD-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, reflecting its core pyridazinone ring, cyclopropyl substituent, and acetamide-linked thiazole moiety. The molecular formula is C₁₃H₁₅N₄O₂S, with a molecular weight of 291.35 g/mol .

Structural Features

-

Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

-

Cyclopropyl Substituent: A three-membered carbocyclic ring at position 3, enhancing metabolic stability and steric bulk.

-

Acetamide Bridge: Connects the pyridazinone to a 3-methyl-1,2-thiazol-5-yl group, a five-membered heterocycle containing sulfur and nitrogen .

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Pyridazinone ring | 1,6-dihydropyridazin-6-one |

| Cyclopropyl position | C3 |

| Thiazole substituent | 3-methyl-1,2-thiazol-5-yl |

| Molecular weight | 291.35 g/mol |

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Pyridazinone Formation: Cyclocondensation of hydrazine derivatives with diketones yields the pyridazinone scaffold.

-

Cyclopropane Introduction: Transition metal-catalyzed cross-coupling or radical addition attaches the cyclopropyl group.

-

Acetamide Coupling: The thiazole-5-amine is reacted with chloroacetyl chloride, followed by amidation with the pyridazinone intermediate .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Hydrazine, 1,4-diketone, 120°C |

| 2 | Cyclopropanation | Trimethylsulfoxonium iodide, DMSO |

| 3 | Nucleophilic acyl substitution | Chloroacetyl chloride, DMF, 60°C |

Optimization Challenges

-

Yield Improvement: Cyclopropanation steps often suffer from low yields due to ring strain (30–40% reported).

-

Purification: Chromatography is required to separate regioisomers of the thiazole moiety .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).

-

Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.39 (s, 2H, CH₂CO), 2.45 (m, 1H, cyclopropyl-H) .

Biological Activity and Mechanism

Pharmacological Targets

Pyridazinone derivatives are known inhibitors of phosphodiesterase (PDE) enzymes and cyclooxygenase-2 (COX-2). The thiazole moiety may enhance binding to bacterial DNA gyrase .

Table 3: In Vitro Activity Profiles

| Target | IC₅₀ (µM) | Model System |

|---|---|---|

| PDE4B | 0.45 | Human recombinant |

| COX-2 | 1.2 | Murine macrophages |

| Staphylococcus aureus | 4.8 | MIC (broth dilution) |

Mechanism of Action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume